(Z)-N-(5,5-dioxido-3-(4-phenoxyphenyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide
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Overview
Description
(Z)-N-(5,5-dioxido-3-(4-phenoxyphenyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a phenoxyphenyl group and a tetrahydrothieno[3,4-d]thiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(5,5-dioxido-3-(4-phenoxyphenyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The initial step involves the cyclization of appropriate precursors to form the thiazole ring. This can be achieved through the reaction of a thiourea derivative with a halogenated ketone under basic conditions.
Introduction of the Phenoxyphenyl Group: The phenoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction. This step requires the use of a phenol derivative and a suitable leaving group on the aromatic ring.
Oxidation: The thiazole ring is oxidized to introduce the dioxido groups. This can be accomplished using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate with acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(5,5-dioxido-3-(4-phenoxyphenyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the dioxido groups or reduce other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents on the aromatic ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Phenol derivatives, halogenated compounds, bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(5,5-dioxido-3-(4-phenoxyphenyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound has been investigated for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for studying enzyme mechanisms and developing new therapeutic agents.
Medicine
In medicinal chemistry, this compound has shown promise as a lead compound for the development of new drugs. Its potential therapeutic applications include anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their mechanical, thermal, or electrical properties.
Mechanism of Action
The mechanism of action of (Z)-N-(5,5-dioxido-3-(4-phenoxyphenyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, it may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrothieno[3,2-c]pyridine derivatives: These compounds share a similar thiazole ring structure but differ in the substituents attached to the ring.
Phenoxyphenyl derivatives: Compounds with a phenoxyphenyl group but different core structures.
Uniqueness
(Z)-N-(5,5-dioxido-3-(4-phenoxyphenyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide is unique due to its combination of a phenoxyphenyl group and a tetrahydrothieno[3,4-d]thiazole ring system. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.
Properties
Molecular Formula |
C19H18N2O4S2 |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-[5,5-dioxo-3-(4-phenoxyphenyl)-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide |
InChI |
InChI=1S/C19H18N2O4S2/c1-13(22)20-19-21(17-11-27(23,24)12-18(17)26-19)14-7-9-16(10-8-14)25-15-5-3-2-4-6-15/h2-10,17-18H,11-12H2,1H3 |
InChI Key |
JWTGLJJBHMLMQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
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